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3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine Documentation Hub

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  • Product: 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine
  • CAS: 1306739-67-2

Core Science & Biosynthesis

Foundational

Blood-Brain Barrier Permeability of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine: A Technical Guide for CNS Drug Development

Executive Summary & Pharmacophore Rationale The development of neurotherapeutics is historically bottlenecked by the blood-brain barrier (BBB), a highly selective semipermeable border that prevents the majority of small...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The development of neurotherapeutics is historically bottlenecked by the blood-brain barrier (BBB), a highly selective semipermeable border that prevents the majority of small molecules from entering the central nervous system (CNS). The compound 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine represents a highly privileged scaffold in neuropharmacology.

This molecule integrates three critical structural motifs:

  • 1,2,4-Triazole Core: Provides metabolic stability and acts as a versatile hydrogen bond acceptor. Triazole derivatives are extensively documented for their neuroprotective properties, particularly against ischemic brain injury by mitigating oxidative stress [1].

  • Piperidine Ring: A classic basic amine pharmacophore found in numerous CNS-active drugs (e.g., donepezil, haloperidol). It introduces a protonatable nitrogen that interacts with target receptors (like sigma or GPCRs) while maintaining favorable lipophilicity.

  • N-Benzyl Substitution: The lipophilic benzyl group at the 4-position of the triazole significantly increases the partition coefficient (LogP), driving passive lipid bilayer diffusion.

This whitepaper provides a comprehensive, self-validating framework for evaluating the BBB permeability of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine, bridging in silico predictions with rigorous in vitro and in vivo experimental protocols.

In Silico Profiling: CNS Multiparameter Optimization (CNS MPO)

Before initiating costly in vitro assays, a molecule's probability of crossing the BBB must be evaluated using the CNS Multiparameter Optimization (CNS MPO) algorithm. Developed by Pfizer, this algorithm moves beyond rigid "Lipinski-like" cutoffs, utilizing a desirability scoring system (scale of 0–6) based on six physicochemical properties [2].

For 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine, the basic piperidine nitrogen (pKa ~9.5) means the molecule exists primarily as a cation at physiological pH (7.4). While cations generally face higher energy barriers to passive diffusion than neutral species, the high lipophilicity of the benzyl-triazole core compensates for this, allowing the unprotonated fraction to partition into the lipid bilayer and drive the equilibrium forward.

Table 1: Predicted Physicochemical Properties & CNS MPO Score
ParameterPredicted ValueTarget Range for CNSMPO Desirability Score (0-1)
Molecular Weight (MW) 242.32 g/mol < 360 g/mol 1.0
Calculated LogP (ClogP) ~2.72.0 – 3.01.0
Calculated LogD (pH 7.4) ~1.51.0 – 2.01.0
Topological Polar Surface Area (TPSA) 41.5 Ų40 – 90 Ų1.0
Hydrogen Bond Donors (HBD) 1 (Piperidine NH)≤ 11.0
pKa (Most Basic Center) ~9.5< 8.00.4 (Penalty for high basicity)
Total CNS MPO Score -- > 4.0 5.4 / 6.0 (High Probability)

Experimental Workflows & Mechanistic Logic

To empirically validate the in silico predictions, a tiered experimental approach is required. The workflow isolates passive diffusion from active efflux mechanisms before moving to complex in vivo models.

BBB_Workflow InSilico Tier 1: In Silico Profiling (CNS MPO Score > 4.0) PAMPA Tier 2: PAMPA-BBB (Passive Transcellular Diffusion) InSilico->PAMPA Validated Physicochemicals hCMEC Tier 3: hCMEC/D3 Transwell (Active P-gp/BCRP Efflux) PAMPA->hCMEC Pe > 4.0 x 10^-6 cm/s InVivo Tier 4: In Vivo Pharmacokinetics (Kp,brain & Kp,uu,brain) hCMEC->InVivo Efflux Ratio < 2.0

Figure 1: Tiered logical workflow for assessing the BBB permeability of CNS drug candidates.

Protocol 1: PAMPA-BBB (Passive Permeability)

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion. By using a porcine brain lipid extract, the assay creates a highly specific biomimetic environment [3].

Causality: We use PAMPA first because if the compound lacks intrinsic passive permeability, it will fail in vivo regardless of transporter interactions. Step-by-Step Methodology:

  • Preparation: Dissolve 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine in DMSO to a 10 mM stock. Dilute in PBS (pH 7.4) to a final concentration of 10 µM (ensure DMSO is ≤ 1% to prevent membrane degradation).

  • Membrane Coating: Coat the PVDF membrane filter of the donor microplate with 4 µL of porcine brain lipid (PBL) dissolved in dodecane (20 mg/mL).

  • Loading: Add 150 µL of the compound solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) containing 1% DMSO to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 25°C for 18 hours in a humidity chamber without agitation (to maintain the unstirred water layer representative of capillary hydrodynamics).

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Protocol 2: hCMEC/D3 Bidirectional Transwell Assay (Active Efflux)

While PAMPA proves the molecule can cross a lipid bilayer, it does not account for active efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) which actively extrude xenobiotics back into the blood. The hCMEC/D3 cell line is an immortalized human brain microvascular endothelial cell line that constitutively expresses these BBB-specific transporters [4].

Causality: We measure bidirectional transport—Apical to Basolateral (A→B, mimicking blood-to-brain) and Basolateral to Apical (B→A, mimicking brain-to-blood). An Efflux Ratio (ER) > 2.0 indicates the compound is a substrate for efflux pumps, which would severely limit its in vivo efficacy.

Step-by-Step Methodology:

  • Cell Seeding: Seed hCMEC/D3 cells on collagen-coated polycarbonate Transwell inserts (0.4 µm pore size) at a density of 50,000 cells/cm². Culture for 5-7 days until the Transendothelial Electrical Resistance (TEER) exceeds 150 Ω·cm², ensuring tight junction integrity.

  • A→B Transport (Influx): Add 10 µM of the compound to the apical chamber. Sample the basolateral chamber at 15, 30, 60, and 120 minutes.

  • B→A Transport (Efflux): In parallel inserts, add 10 µM of the compound to the basolateral chamber and sample the apical chamber at the same time intervals.

  • Inhibition Control: Repeat the assay in the presence of 10 µM Elacridar (a potent P-gp/BCRP inhibitor) to confirm if any observed efflux is transporter-mediated.

  • Analysis: Calculate the apparent permeability ( Papp​ ) for both directions and derive the Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ).

Cellular_Mechanism Blood Apical Compartment (Blood) Endothelial hCMEC/D3 Endothelial Cell (Tight Junctions Intact) Blood->Endothelial High Passive Diffusion (LogP ~2.7) Brain Basolateral Compartment (Brain) Endothelial->Brain Transcellular Transport (P_app A->B) Pgp P-glycoprotein (Efflux Pump) Endothelial->Pgp Substrate Recognition? Pgp->Blood ATP-driven Efflux (P_app B->A)

Figure 2: Cellular mechanisms governing the bidirectional transport of the triazole derivative across the BBB.

In Vivo Pharmacokinetic Validation

If the compound demonstrates high passive permeability and low efflux liability in vitro, it advances to in vivo rodent pharmacokinetics.

Causality: Total brain concentration ( Kp,brain​ ) is misleading because highly lipophilic compounds like 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine may non-specifically bind to brain lipids. The true metric of success is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ), which represents the free, pharmacologically active drug available to bind to target receptors.

Step-by-Step Methodology:

  • Dosing: Administer the compound intravenously (IV) at 2 mg/kg to male Sprague-Dawley rats.

  • Sampling: At T=1 hour (steady-state distribution), euthanize the animals. Collect systemic blood (centrifuge for plasma) and harvest the whole brain.

  • Homogenization: Homogenize the brain tissue in a 1:3 volume of buffer.

  • Equilibrium Dialysis (Crucial Step): Dialyze both plasma and brain homogenate against PBS for 4 hours at 37°C to determine the fraction unbound in plasma ( fu,p​ ) and brain ( fu,b​ ).

  • Calculation:

    • Kp,brain​=Cbrain​/Cplasma​

    • Kp,uu,brain​=(Kp,brain​×fu,b​)/fu,p​

Table 2: Representative Target Data for 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine
Assay / MetricTarget Threshold for CNS DrugsExpected Profile for this Scaffold
PAMPA-BBB ( Pe​ ) > 4.0 × 10⁻⁶ cm/s~ 12.5 × 10⁻⁶ cm/s (Excellent)
hCMEC/D3 Efflux Ratio (ER) < 2.01.2 - 1.8 (Low P-gp liability)
In Vivo Kp,brain​ > 0.5~ 1.8 (High lipid partitioning)
In Vivo Kp,uu,brain​ > 0.3~ 0.6 (Sufficient free drug)

Note: The highly lipophilic benzyl group ensures excellent Kp,brain​ , while the basic piperidine nitrogen may result in moderate tissue binding, lowering the fu,b​ . However, the expected Kp,uu,brain​ remains well above the therapeutic threshold.

References

  • Liao, L., Jiang, C., Chen, J., Shi, J., Li, X., Wang, Y., Wen, J., Zhou, S., Liang, J., Lao, Y., & Zhang, J. (2020). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. European Journal of Medicinal Chemistry, 190, 112114.[Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435–449.[Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial cell membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223–232.[Link]

  • Weksler, B. B., Subileau, E. A., Perrière, N., Charneau, P., Holloway, K., Leveque, M., Vonica, H., Macaluso, F., Romero, I. A., & Couraud, P. O. (2005). Blood-brain barrier-specific properties of a human adult brain endothelial cell line. The FASEB Journal, 19(13), 1872–1874.[Link]

Exploratory

Physicochemical Profiling and Synthetic Utility of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount for balancing target affinity with drug-like physicochemical properties. 3-(4-Benzyl-1,2,4-triazol-3-y...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount for balancing target affinity with drug-like physicochemical properties. 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine represents a highly versatile building block. By integrating a basic piperidine ring, a lipophilic benzyl group, and a 1,2,4-triazole core, this molecule serves as a privileged scaffold for central nervous system (CNS) targets, kinase inhibitors, and G-protein coupled receptors (GPCRs).

This technical guide deconstructs the physicochemical properties of this compound, explains the mechanistic rationale behind its structural components, and provides validated, step-by-step protocols for its analytical characterization.

Structural Deconstruction & Mechanistic Rationale

As an application scientist, I evaluate building blocks not just by their 2D structures, but by their 3D electronic and physicochemical behavior in biological systems. The architecture of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine is purposefully modular:

The 1,2,4-Triazole Core: A Privileged Amide Bioisostere

The amide bond is ubiquitous in drug design but is highly susceptible to enzymatic hydrolysis by amidases and proteases in vivo. The 1,2,4-triazole ring acts as a robust bioisostere for the trans-amide bond[1]. It perfectly mimics the spatial arrangement and hydrogen bond acceptor (HBA) vectors of an amide carbonyl, while significantly improving metabolic stability[2]. Furthermore, the distance between the substituents in a triazole ring (~5.0 Å) closely mirrors the geometry of a trans-amide, allowing it to maintain critical hydrogen-bonding interactions with target residues (e.g., backbone NH groups in kinase hinge regions) without the liability of rapid clearance[2].

The Piperidine Ring: Modulating Basicity and Salt Bridges

The piperidine moiety provides a basic secondary amine. In physiological environments (pH 7.4), this nitrogen is predominantly protonated, enabling the formation of robust salt bridges with acidic residues (Asp/Glu) within receptor binding pockets. However, the high basicity of unsubstituted piperidines (pKa ~9.5–11.2) can lead to hERG channel liability and high P-glycoprotein (P-gp) efflux[3]. The electron-withdrawing nature of the adjacent triazole ring slightly depresses this pKa, optimizing the balance between target engagement and membrane permeability.

The Benzyl Group: Lipophilic Anchoring

The benzyl substituent at the 4-position of the triazole drives hydrophobic burial. It is strategically positioned to occupy lipophilic sub-pockets, facilitating π−π stacking or edge-to-face aromatic interactions, thereby driving binding enthalpy.

G P1 Piperidine Ring (Basic Amine) T1 Asp/Glu Residue (Salt Bridge) P1->T1 pKa ~9.5 P2 1,2,4-Triazole Core (Amide Bioisostere) T2 Backbone NH/C=O (H-Bonding) P2->T2 HBA P3 Benzyl Group (Lipophilic) T3 Hydrophobic Pocket (Pi-Pi/Steric) P3->T3 LogP ~2.2

Pharmacophore interaction model of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine.

Physicochemical Profile

To predict the pharmacokinetic (PK) behavior of derivatives synthesized from this building block, we must establish its baseline physicochemical parameters. The data below summarizes the calculated and experimentally derived properties relevant to Lipinski's Rule of 5 and overall drug-likeness.

PropertyValueMechanistic Implication
Molecular Weight 242.32 g/mol Highly efficient ligand size (LE > 0.3 achievable).
LogP (Octanol/Water) ~2.2Optimal lipophilicity for oral absorption and BBB penetration.
pKa (Piperidine NH) 9.2 - 9.6>95% ionized at physiological pH (7.4); drives aqueous solubility.
pKa (Triazole) ~2.0Remains neutral in biological systems; acts purely as an HBA.
Topological Polar Surface Area 41.6 ŲExcellent for CNS penetration (ideal TPSA for BBB is < 90 Ų).
Hydrogen Bond Donors (HBD) 1Piperidine NH acts as a single donor.
Hydrogen Bond Acceptors (HBA) 4Triazole nitrogens (3) + Piperidine nitrogen (1).
Rotatable Bonds 3Low entropic penalty upon target binding.

Analytical Workflows and Experimental Protocols

To ensure scientific integrity, theoretical values must be empirically validated. For ionizable compounds like 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine, standard shake-flask methods for LogP are insufficient because they do not account for the pH-dependent partitioning of the ionized species. Instead, we utilize Automated Potentiometric Titration [4].

Protocol 1: Determination of pKa and LogD7.4 via Potentiometric Titration

Causality & Principle: Potentiometric titration measures the shift in apparent pKa ( poKa ) when a partitioning solvent (n-octanol) is introduced to an aqueous system. Because the neutral form of the piperidine partitions into the octanol, the equilibrium shifts, and the magnitude of this shift allows for the simultaneous, highly accurate calculation of both pKa and LogP/LogD[5].

Materials:

  • Automated titrator (e.g., Sirius T3 or equivalent).

  • 0.15 M KCl (aqueous, to maintain constant ionic strength).

  • 0.5 M HCl and 0.5 M KOH (standardized titrants).

  • Water-saturated n-octanol.

  • Argon gas (to purge CO2, which forms carbonic acid and skews pH readings).

Step-by-Step Methodology:

  • Sample Preparation: Weigh 1.0–1.5 mg of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine and dissolve it in 1.5 mL of 0.15 M KCl solution to achieve a ~3 mM concentration.

  • System Purge: Sparge the sample vial with Argon gas for 2 minutes to eliminate dissolved atmospheric CO2.

  • Aqueous Titration (pKa Determination):

    • Lower the pH to 2.0 using 0.5 M HCl (fully protonating the piperidine and triazole).

    • Titrate with 0.5 M KOH up to pH 12.0. The instrument records the volume of base added vs. pH.

    • Self-Validation Step: Perform a back-titration with HCl to ensure no precipitation occurred and the compound is fully stable across the pH range.

  • Dual-Phase Titration (LogP/LogD Determination):

    • Add a known volume of water-saturated n-octanol to the same vial (e.g., 1:1 ratio).

    • Repeat the titration from pH 2.0 to 12.0.

  • Data Analysis: Use the Bjerrum plot generated by the instrument software to calculate the aqueous pKa. Calculate the LogP from the difference between the aqueous pKa and the apparent poKa in the dual-phase system[4]. Calculate LogD at pH 7.4 using the Henderson-Hasselbalch equation.

G N1 Sample Preparation (1-5 mM in 0.15M KCl) N2 Aqueous Titration (pH 2.0 to 12.0 under Argon) N1->N2 N3 Dual-Phase Titration (Addition of n-octanol) N2->N3 N4 Data Fitting (Bjerrum Plot & poKa Shift) N3->N4 N5 Output: Accurate pKa & LogD7.4 N4->N5

Workflow for automated potentiometric determination of pKa and LogD7.4.

Protocol 2: In Vitro Liver Microsomal Stability Assay

Causality & Principle: To validate the hypothesis that the 1,2,4-triazole core acts as a metabolically stable amide bioisostere[2], we must measure its intrinsic clearance ( CLint​ ) using human liver microsomes (HLM).

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 1 mL incubation mixture containing 0.5 mg/mL HLM protein, 1 mM NADPH (cofactor for CYP450 enzymes), and 3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the reaction by adding 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine to a final concentration of 1 µM (keep organic solvent < 0.5% v/v to prevent CYP inhibition).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate CLint​ using the formula: CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

Conclusion

3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine is a structurally optimized building block that elegantly solves common medicinal chemistry liabilities. By utilizing a 1,2,4-triazole as an amide bioisostere, it bypasses amidase-mediated clearance while retaining critical hydrogen-bonding geometry. When coupled with the tunable basicity of the piperidine ring and the lipophilicity of the benzyl group, this scaffold is primed for the development of highly efficient, orally bioavailable therapeutics. Rigorous physicochemical characterization via potentiometric titration ensures that downstream lead optimization is built upon a foundation of accurate, empirical data.

References

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL:[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs | SciTechnol Source: SciTechnol URL:[Link]

  • Tuning basicity - Cambridge MedChem Consulting Source: Cambridge MedChem Consulting URL:[Link]

  • A Guide To Log P and Pka Measurements and Their Use | PDF | Acid Dissociation Constant Source: Scribd URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced HPLC Method Development and Validation Protocol for 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine

Abstract The quantitation and purity analysis of basic nitrogenous compounds present unique chromatographic challenges. 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine contains a strongly basic piperidine ring, an amphoteric 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quantitation and purity analysis of basic nitrogenous compounds present unique chromatographic challenges. 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine contains a strongly basic piperidine ring, an amphoteric 1,2,4-triazole moiety, and a hydrophobic benzyl group. Traditional reversed-phase liquid chromatography (RPLC) of such molecules often results in severe peak tailing due to secondary cation-exchange interactions with residual silanols. This application note details the causality-driven development and ICH Q2(R2)-compliant validation of a robust HPLC method utilizing Charged Surface Hybrid (CSH) column technology and low-pH mobile phases to achieve superior peak symmetry, loadability, and resolution.

Introduction & Physicochemical Profiling

Successful HPLC method development requires a fundamental understanding of the analyte's physicochemical properties. The target molecule, 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine, exhibits distinct structural features that dictate chromatographic behavior:

  • Piperidine Ring (Strong Base): With a pKa typically between 10.0 and 11.0, the secondary amine of the piperidine ring is fully protonated (positively charged) under standard acidic and neutral HPLC conditions[1].

  • 1,2,4-Triazole Ring (Weak Base/Amphoteric): Triazoles generally possess a pKa of ~2.0 to 3.0 for protonation. Operating near this pH can cause partial ionization, leading to peak splitting[2].

  • Benzyl Group (Hydrophobic/Chromophore): Provides the primary mechanism for hydrophobic retention on C18 stationary phases and offers strong UV absorbance due to π−π∗ transitions.

The Peak Tailing Dilemma

When analyzing basic compounds on traditional silica-based C18 columns, the protonated piperidine undergoes strong secondary electrostatic interactions (cation exchange) with ionized, negatively charged residual silanols on the silica surface[3]. This interaction is the primary cause of peak tailing, which compromises resolution, sensitivity, and integration accuracy[4].

To circumvent this, our strategy employs a Charged Surface Hybrid (CSH) C18 column . CSH technology introduces a reproducible, low-level positive surface charge in acidic mobile phases[5]. This positive surface electrostatically repels the protonated piperidine, effectively shielding it from residual silanols and yielding sharp, symmetrical peaks without the need for high concentrations of ion-pairing agents like Trifluoroacetic acid (TFA)[6].

Mechanism Substrate 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine (Protonated at pH 2.5) Traditional Traditional Silica C18 (Ionized Silanols -) Substrate->Traditional Attraction CSH Charged Surface Hybrid C18 (Positive Surface Charge +) Substrate->CSH Repulsion Outcome1 Cation Exchange Severe Peak Tailing Traditional->Outcome1 Outcome2 Electrostatic Repulsion Sharp, Symmetrical Peaks CSH->Outcome2

Fig 1: Chromatographic behavior of basic piperidine on traditional vs. CSH C18 columns.

Method Development Strategy

Mobile Phase and pH Selection

To ensure robust method performance, the mobile phase pH must be at least 2 units away from the analyte's pKa to ensure a single ionization state[2].

  • Aqueous Phase (A): 0.1% Formic Acid in Water (pH ~2.7). This pH fully protonates the piperidine and ensures the triazole is consistently protonated, preventing peak splitting[1]. Furthermore, the acidic environment activates the positive surface charge of the CSH column[5].

  • Organic Phase (B): 0.1% Formic Acid in Acetonitrile. Acetonitrile provides lower backpressure and better UV transparency at low wavelengths compared to methanol.

Column Temperature and Flow Rate

The column compartment is set to 40°C. Elevated temperatures decrease mobile phase viscosity, improving mass transfer kinetics (reducing the C-term in the van Deemter equation) and lowering system backpressure, which is critical for maintaining reproducible retention times.

Detection Wavelength

Dual-wavelength monitoring is recommended:

  • 210 nm: Captures the absorbance of the triazole and piperidine backbone (maximum sensitivity).

  • 254 nm: Specific to the aromatic benzyl group (high specificity, useful for impurity profiling).

Workflow A 1. Physicochemical Profiling B 2. Column Selection (CSH C18) A->B C 3. Mobile Phase Optimization B->C D 4. Gradient Refinement C->D E 5. ICH Q2(R2) Validation D->E

Fig 2: Step-by-step HPLC method development and validation workflow.

Experimental Protocols

Reagent Preparation
  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% FA in Acetonitrile): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly.

  • Diluent: Water:Acetonitrile (50:50, v/v). Note: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch peak distortion.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Optimized Chromatographic Conditions

Table 1: Final HPLC Method Parameters

ParameterSpecificationRationale
Column Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm)Positive surface charge prevents basic peak tailing[4].
Mobile Phase A 0.1% Formic Acid in WaterControls pH (~2.7) to fully protonate the analyte[1].
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong eluent, low UV cutoff.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Gradient Program 0-2 min: 5% B2-10 min: 5% 60% B10-12 min: 60% 95% B12-14 min: 95% B14.1-18 min: 5% BEnsures retention of polar impurities early on, followed by elution of the hydrophobic benzyl moiety.
Injection Volume 10 µLBalances sensitivity with column loadability[5].
Column Temp. 40°CImproves peak shape and reduces system pressure.
Detection UV at 210 nm and 254 nmCaptures both backbone and aromatic chromophores.

Method Validation (ICH Q2(R2) Guidelines)

To ensure the analytical procedure is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines[7][8]. The validation protocol serves as a self-validating system, ensuring continuous reliability across the analytical lifecycle.

System Suitability Testing (SST)

Before any validation sequence, SST must be performed using six replicate injections of the Working Standard (100 µg/mL).

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area 2.0%.

    • USP Tailing Factor ( Tf​ ) 1.5 (Confirms the efficacy of the CSH column).

    • Theoretical Plates ( N ) 5000.

Specificity and Forced Degradation

Specificity demonstrates the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants)[8].

  • Protocol: Subject the drug substance to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), thermal (60°C), and photolytic stress for 24 hours.

  • Acceptance Criteria: The active peak must be baseline resolved from all degradation products (Resolution, Rs​≥1.5 ). Peak purity angle must be less than the peak purity threshold (using a Photodiode Array detector).

Linearity and Reportable Range

Linearity evaluates the ability of the method to obtain test results proportional to the concentration of the analyte[7].

  • Protocol: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target concentration (50 µg/mL to 150 µg/mL).

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept should be 2.0% of the 100% response.

Accuracy and Precision
  • Accuracy (Recovery): Spike known amounts of the standard into a placebo matrix at 80%, 100%, and 120% levels in triplicate.

  • Precision (Repeatability): Six independent sample preparations at the 100% concentration level.

  • Intermediate Precision: Conducted by a second analyst, on a different day, using a different HPLC system.

Table 2: ICH Q2(R2) Validation Acceptance Criteria Summary

Validation ParameterICH Q2(R2) RequirementAcceptance Criteria
System Suitability Required for all tests%RSD 2.0%, Tailing 1.5
Specificity Baseline resolution of degradantsNo interference at tR​ , Peak Purity Passed
Linearity Minimum 5 concentrations R2≥0.999 , Residuals 5%
Accuracy 3 concentrations, 3 replicatesMean Recovery: 98.0% – 102.0%
Repeatability 6 replicates at 100% level%RSD 2.0%
Intermediate Precision Different day/analyst/equipmentOverall %RSD 2.0%
Robustness Deliberate variations in methodSystem suitability criteria met

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • HPLC Method Development and Validation: A Review International Research Journal of Pharmacy (SciSpace)[Link]

  • HPLC Method Development - A Review International Journal of Pharmaceutical Research and Applications[Link]

  • Reversed Phase HPLC Method Development Phenomenex[Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base[Link]

  • Overloading study of basic compounds with a positively charged C18 column in liquid chromatography Journal of Chromatography A (ChromNet / ResearchGate)[Link]

  • Increasing Peak Capacity in Reversed-Phase Peptide Separations with Charged Surface Hybrid (CSH) C18 Columns Waters Corporation Application Note[Link]

Sources

Application

In vivo dosing protocols for 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine in murine models

An initial search for "3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine" reveals that while the core chemical scaffolds (piperidine, triazole) are common in medicinal chemistry, there are no established, publicly available in v...

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Author: BenchChem Technical Support Team. Date: March 2026

An initial search for "3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine" reveals that while the core chemical scaffolds (piperidine, triazole) are common in medicinal chemistry, there are no established, publicly available in vivo dosing protocols or specific biological targets for this exact molecule.[1][2][3][4][5] Therefore, this guide has been constructed based on established best practices for novel small molecule inhibitors in preclinical murine oncology models.

To provide a realistic and practical framework, we will proceed with a scientifically grounded, hypothetical scenario. We will refer to 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine as BZTP and hypothesize that it is a novel inhibitor of Tyrosine Kinase X (TKX) , a key enzyme in a pro-angiogenic signaling pathway. This application note will guide researchers through the critical first steps of in vivo characterization.

Application Note: AN-BZTP-V1.0

Topic: Foundational In Vivo Dosing Protocols for BZTP, a Novel TKX Inhibitor, in Murine Xenograft Models

Audience: Researchers, scientists, and drug development professionals in oncology and pharmacology.

Abstract: This document provides a comprehensive guide and detailed protocols for the initial in vivo characterization of BZTP (3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine), a novel, potent, and selective small-molecule inhibitor of Tyrosine Kinase X (TKX). Due to its predicted poor aqueous solubility, this guide emphasizes robust formulation and systematic evaluation, beginning with vehicle selection, proceeding to Maximum Tolerated Dose (MTD) determination, and culminating in foundational pharmacokinetic (PK) and tumor growth inhibition (TGI) study designs. The methodologies described herein are built upon established principles of preclinical drug development to ensure data integrity and humane animal use, providing a critical pathway for advancing BZTP from a promising lead compound to a candidate for further preclinical development.[6][7]

Introduction: The Rationale for Targeting TKX with BZTP

Tyrosine Kinase X (TKX) has been identified as a critical node in the "Angio-Fibrotic Signaling Pathway," which promotes tumor neovascularization and creates a desmoplastic microenvironment that impedes therapeutic efficacy. BZTP has been designed as a high-affinity ATP-competitive inhibitor of the TKX kinase domain. Early in vitro assays have demonstrated its potency and selectivity, establishing it as a promising candidate for oncological applications.[8] The primary goal of the following protocols is to translate these in vitro findings into a murine model system to establish a preliminary safety profile and a therapeutically relevant dosing regimen.

cluster_pathway Hypothetical Angio-Fibrotic Signaling Pathway GF Growth Factor (e.g., VEGF, FGF) GFr Growth Factor Receptor GF->GFr Binds TKX Tyrosine Kinase X (TKX) GFr->TKX Activates Downstream Downstream Effectors (e.g., MAPK, PI3K) TKX->Downstream Phosphorylates TF Transcription Factors Downstream->TF Activates Output Angiogenesis & Fibrosis Gene Expression TF->Output Upregulates BZTP BZTP (Compound) BZTP->TKX Inhibits

Figure 1: Hypothesized mechanism of action for BZTP.

Preclinical Characterization Summary

Before initiating in vivo studies, essential physicochemical and in vitro data must be established. The following table represents hypothetical data for BZTP that will inform our protocol design.

ParameterValueRationale for In Vivo Design
Molecular Weight 320.4 g/mol Standard for a small molecule; influences dosing calculations.
Aqueous Solubility (pH 7.4) < 0.1 µg/mLIndicates the need for a non-aqueous vehicle for formulation.[9]
LogP 3.8High lipophilicity suggests potential for good cell permeability but poor solubility.
TKX IC₅₀ 15 nMHigh potency suggests that therapeutic concentrations should be achievable in vivo.
Selectivity Panel >100-fold vs. 50 other kinasesIndicates a low probability of off-target kinase effects at therapeutic doses.

Table 1: Hypothetical Physicochemical & In Vitro Properties of BZTP.

Core Principles for In Vivo Dosing Strategy

A successful in vivo study hinges on a systematic approach that begins with safety and defines the drug's exposure profile before assessing efficacy.[10]

3.1 Vehicle Selection: For compounds with poor aqueous solubility like BZTP, a suitable vehicle is required to ensure consistent and complete delivery. The ideal vehicle should be non-toxic at the administered volume and should solubilize the compound without affecting its chemical stability or biological activity.[11] Common options include mixtures of solvents like Polyethylene Glycol (PEG), Polysorbate 80 (Tween 80), and saline.

3.2 Maximum Tolerated Dose (MTD): The MTD is the highest dose of a drug that can be administered without causing unacceptable, overt signs of toxicity over a specified period.[6][12] It is a crucial first step to define the upper limit for dosing in subsequent efficacy studies, ensuring that observed anti-tumor effects are not confounded by systemic toxicity.[12][13] Key endpoints are not mortality, but rather clinical observations and body weight loss (typically a 15-20% loss is considered a dose-limiting toxicity).[14][15]

3.3 Pharmacokinetics (PK): PK studies measure how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug.[16] By measuring the concentration of BZTP in plasma over time, we can determine key parameters like peak concentration (Cmax), total exposure (Area Under the Curve, AUC), and half-life (t1/2).[17] This information is vital for selecting an optimal dosing schedule (e.g., once vs. twice daily) to maintain drug exposure above the target IC₅₀.[7]

Experimental Protocols

Animal Welfare Compliance: All procedures must be conducted in accordance with institutional guidelines (e.g., IACUC) and the Guide for the Care and Use of Laboratory Animals.[18]

Protocol: Vehicle Formulation for BZTP

Objective: To prepare a stable, injectable solution of BZTP for murine administration.

Rationale: Given BZTP's low aqueous solubility, a multi-component vehicle is necessary. This protocol uses a common formulation designed to solubilize hydrophobic compounds for parenteral administration.

Materials:

  • BZTP powder

  • PEG 400 (Polyethylene Glycol 400)

  • Tween 80 (Polysorbate 80)

  • Sterile 0.9% Saline

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Prepare Vehicle Solution: In a sterile tube, prepare the vehicle by mixing 40% PEG 400, 10% Tween 80, and 50% Saline (v/v/v) . For example, to make 10 mL of vehicle, combine 4 mL PEG 400, 1 mL Tween 80, and 5 mL Saline.

  • Vortex: Vortex the vehicle solution vigorously for 1 minute until it is a clear, homogenous mixture.

  • Weigh BZTP: Accurately weigh the required amount of BZTP powder and place it into a sterile microcentrifuge tube. Calculation Example: For a 10 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the final concentration is 1 mg/mL. To make 1 mL of dosing solution, weigh 1 mg of BZTP.

  • Solubilization: a. Add a small amount of PEG 400 (from the 40% component) directly to the BZTP powder and vortex to create a paste. This pre-wets the compound. b. Add the remaining vehicle solution to the tube. c. Vortex vigorously for 2-3 minutes.

  • Sonication: Place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution. The final solution should be clear and free of particulates.

  • Final Check: Visually inspect the solution before drawing it into a syringe. Do not use if any precipitation is observed. Prepare fresh daily.

Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD of BZTP in non-tumor-bearing mice.[18]

Animals:

  • Female BALB/c mice, 6-8 weeks old.

  • n = 3-5 mice per dose group.

Procedure:

  • Acclimation: Acclimate animals for a minimum of 7 days before the study begins.

  • Group Allocation: Randomly assign mice to dosing cohorts. See Table 2 for an example dose-escalation scheme. A vehicle-only group serves as the negative control.

  • Administration: Administer BZTP or vehicle via intraperitoneal (i.p.) injection once daily (QD) for 7-14 consecutive days. Dosing volume should be consistent, typically 10 mL/kg.[19]

  • Monitoring: a. Body Weight: Measure and record the weight of each mouse daily, prior to dosing. b. Clinical Observations: Observe animals twice daily for signs of toxicity, including lethargy, ruffled fur, ataxia, labored breathing, or changes in behavior. Score observations systematically.

  • Endpoint: The MTD is defined as the highest dose that does not result in >15-20% mean body weight loss or severe, non-recoverable clinical signs of toxicity.[14]

GroupCompoundDose (mg/kg)RouteScheduleN
1Vehicle0i.p.QD5
2BZTP10i.p.QD5
3BZTP30i.p.QD5
4BZTP60i.p.QD5
5BZTP100i.p.QD5

Table 2: Example MTD Study Dosing Cohorts. Doses should be selected based on in vitro potency and any prior toxicity information.

Protocol: Pharmacokinetic (PK) Study

Objective: To characterize the plasma concentration-time profile of BZTP after a single dose.

Animals:

  • Female BALB/c mice, 6-8 weeks old.

  • n = 3 mice per time point (for composite profiling) or use a serial sampling technique if feasible.[20][21]

Procedure:

  • Dosing: Administer a single dose of BZTP via the intended therapeutic route (e.g., i.p. or i.v. for bioavailability). The dose should be well-tolerated (e.g., at or below the MTD).

  • Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 5000 x g for 10 min at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of BZTP in plasma samples using a validated analytical method, such as LC-MS/MS.[17]

Time PointRationale
0 (Pre-dose) Establishes baseline.
5, 15, 30 min Captures the absorption phase (Cmax).
1, 2, 4, 8 hr Captures the distribution and early elimination phase.
12, 24 hr Captures the terminal elimination phase (t1/2).

Table 3: Example PK Study Sparse Sampling Schedule.

Protocol: Tumor Growth Inhibition (TGI) Efficacy Study

Objective: To evaluate the anti-tumor efficacy of BZTP in a murine xenograft model.

Model:

  • Immunocompromised mice (e.g., NOD-SCID or Athymic Nude).

  • Subcutaneous inoculation of a human cancer cell line with known TKX expression (e.g., 1x10⁶ cells in Matrigel).

Procedure:

  • Tumor Inoculation: Inoculate cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.

  • Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment: Begin dosing with BZTP at two or three dose levels below the MTD (e.g., MTD, MTD/2, MTD/4) and a vehicle control. Administer daily via the predetermined route.

  • Endpoints: a. Tumor Volume: Continue to measure tumor volume and body weight 2-3 times per week. b. Study Conclusion: The study may be concluded when tumors in the vehicle group reach a predetermined size limit (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days). c. Data Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (%TGI).

Workflow and Data Integration

The successful preclinical evaluation of BZTP follows a logical progression where data from one study informs the design of the next.

cluster_workflow In Vivo Evaluation Workflow for BZTP Formulation Protocol 4.1: Vehicle Formulation MTD Protocol 4.2: MTD Study Formulation->MTD Provides Dosing Solution Dose_Select_PK Select Dose for PK (e.g., 50% MTD) MTD->Dose_Select_PK Defines Tolerated Range Dose_Select_Eff Select Doses & Schedule for Efficacy MTD->Dose_Select_Eff PK Protocol 4.3: Pharmacokinetic Study Dose_Select_PK->PK PK->Dose_Select_Eff Informs Dosing Schedule Efficacy Protocol 4.4: Efficacy (TGI) Study Dose_Select_Eff->Efficacy Decision Go / No-Go Decision for further development Efficacy->Decision

Figure 2: Logical workflow for the in vivo characterization of BZTP.

References

  • Vertex AI Search. (2017, June 1). Maximum Tolerated Dose (MTD)
  • Pharmacology Discovery Services.
  • Hooke Laboratories.
  • Reaction Biology. Maximum Tolerable Dose Study Services.
  • Benchchem.
  • National Toxicology Program. (2020, September 15). Maximum Tolerated Dose (MTD): Concepts and Background.
  • Gad, S. C. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.
  • Ma, Y., et al. (2022). The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis. MDPI.
  • InnoSer. (2025, February 24).
  • Gad Consulting Services.
  • Day, C. P., et al. Preclinical Mouse Cancer Models: A Maze of Opportunities and Challenges. PMC.
  • genOway. Pharmacokinetic & Biodistribution.
  • Dong, J., et al. (2014). One Mouse, One Pharmacokinetic Profile: Quantitative Whole Blood Serial Sampling for Biotherapeutics.
  • Creative Biolabs.
  • Gad, S. C. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. Semantic Scholar.
  • Zhang, J., & Yang, P. L. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers.
  • Peterson, J. K., & Houghton, P. J. Predicting Approximate Clinically Effective Doses in Oncology Using Preclinical Efficacy and Body Surface Area Conversion: A Retrospective Analysis. PMC.
  • Singh, S., et al. (2014). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PMC.
  • University of Michigan.
  • Wang, Z., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PMC.
  • Reddy, T. S., et al. (2021). Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains.
  • Bhatia, S., et al. (2022). Synthesis, Anticancer, and Molecular Docking Studies of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines. Indian Journal of Heterocyclic Chemistry.
  • Goud, K. S., et al. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)
  • de Oliveira, G. V., et al. Synthesis and Pharmacological Evaluation of Novel 1,5-Disubstituted-3-amino-1,2,4-triazoles Designed as Multitarget Directed Ligands for Alzheimer's Disease Targets. PMC.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine

Welcome to the technical support center for the synthesis of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the commo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven solutions to optimize your reaction yields.

Overview of the Synthesis

The construction of the 1,2,4-triazole ring is a cornerstone of medicinal chemistry.[1] The synthesis of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine typically involves the cyclization of a key intermediate, an N-acylamidrazone. This intermediate is formed from a piperidine-derived precursor and a benzyl-containing acylating agent. The critical step, the dehydrative cyclization, is where many yield-related issues arise, primarily due to a competing reaction pathway that forms an undesired 1,3,4-oxadiazole byproduct.[2][3]

Understanding and controlling the factors that influence the initial acylation site on the amidrazone is paramount to achieving a high yield of the desired 1,2,4-triazole product.[2]

Troubleshooting Guide & FAQs

This section addresses the most common issues in a direct question-and-answer format.

Question 1: My reaction yield is consistently low, and I've identified a major byproduct. What is likely happening?

Answer: The most probable cause for low yield is the formation of a 1,3,4-oxadiazole isomer alongside your desired 1,2,4-triazole.[3] This occurs due to a competing cyclization pathway, which is dictated by the initial acylation site of the amidrazone intermediate.

  • N¹-Acylation (Desired Path): Acylation at the terminal nitrogen (N¹) of the amidrazone leads to an N-acylamidrazone intermediate that, upon cyclization, forms the thermodynamically stable 1,2,4-triazole.[2]

  • N²-Acylation (Undesired Path): Acylation at the internal nitrogen (N²) results in a different intermediate that preferentially cyclizes to the 1,3,4-oxadiazole.[2]

Controlling the regioselectivity of this initial acylation is the key to maximizing your yield.

G cluster_0 cluster_1 Initial Acylation cluster_2 Cyclization Amidrazone Piperidine Amidrazone N1_Acylation N¹-Acylation (Favored by lower temp, weaker base) Amidrazone->N1_Acylation Path A N2_Acylation N²-Acylation (Favored by more reactive agents) Amidrazone->N2_Acylation Path B AcylatingAgent Benzyl Acylating Agent Triazole 1,2,4-Triazole (Desired Product) N1_Acylation->Triazole Dehydrative Cyclization Oxadiazole 1,3,4-Oxadiazole (Side Product) N2_Acylation->Oxadiazole Dehydrative Cyclization

Caption: Competing pathways in 1,2,4-triazole synthesis.

Question 2: How can I specifically favor the N¹-acylation to increase my 1,2,4-triazole yield?

Answer: You can steer the reaction toward the desired N¹-acylation and subsequent 1,2,4-triazole formation by carefully optimizing several reaction parameters. The N¹-acylation product is generally the more thermodynamically stable one.[2]

ParameterRecommendationRationale
Temperature Lower the reaction temperature during the acylation step (e.g., 0 °C to RT).Lower temperatures favor the thermodynamically controlled N¹-acylation over the kinetically faster N²-acylation.[2]
Base Use a weaker, non-nucleophilic base.The choice and amount of base can modulate the nucleophilicity of the different nitrogen atoms. Weaker bases are often preferred.[2] Consider bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Solvent Experiment with solvent polarity.The solvent can influence the reaction pathway. A screen of aprotic solvents like THF, Dioxane, or DMF may be necessary to find optimal conditions.
Acylating Agent Use a less reactive acylating agent.Highly reactive agents like acid chlorides may lead to less selective acylation. Consider using the corresponding carboxylic acid with a coupling agent (e.g., HATU, HBTU).[4]

Question 3: My reaction seems to stall; TLC/LC-MS analysis shows a mix of starting material and products even after extended reaction times. What should I do?

Answer: Incomplete conversion can stem from several factors, including insufficient reaction temperature for the cyclization step, catalyst deactivation (if applicable), or degradation of reagents.

Here is a logical workflow to troubleshoot this issue:

G Start Incomplete Reaction (Starting Material Remains) CheckTemp Is Cyclization Temperature Sufficiently High? Start->CheckTemp CheckReagents Are Reagents/Solvents Anhydrous and Pure? CheckTemp->CheckReagents Yes IncreaseTemp Action: Increase Reflux Temperature & Monitor CheckTemp->IncreaseTemp No PurifyReagents Action: Re-purify Reagents, Use Anhydrous Solvents CheckReagents->PurifyReagents No Degradation Consider Reactant/ Product Degradation CheckReagents->Degradation Yes LowerTempTime Action: Lower Temperature, Re-optimize Reaction Time Degradation->LowerTempTime Yes

Caption: Troubleshooting workflow for incomplete reactions.

Solutions:

  • Reaction Time and Temperature: The cyclization step is often the most energy-intensive. After the initial acylation (which may be done at a lower temperature), ensure the mixture is heated to a sufficient reflux temperature to drive the dehydration and ring-closure. Monitor the reaction progress closely using an appropriate analytical technique like TLC or LC-MS.[2]

  • Reagent Purity: Ensure all reagents and solvents are pure and anhydrous. Water can hydrolyze starting materials or intermediates. Nitrile hydrolysis, for instance, can be a side reaction under acidic or basic conditions.[3]

  • Stoichiometry: A slight excess of one reagent might be necessary to drive the reaction to completion, depending on the specific mechanism.

Question 4: I'm having trouble with the final purification. How can I effectively separate my product from the starting materials and byproducts?

Answer: Purification can indeed be challenging, especially if the polarity of the desired triazole is similar to that of the oxadiazole byproduct or unreacted starting materials.

  • Column Chromatography: This is the most common method.

    • Solvent System: A gradient elution is often most effective. Start with a less polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.

    • Additives: Sometimes, adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase can improve peak shape and separation for amine-containing compounds like your piperidine derivative.

  • Recrystallization: If a high-purity solid is obtained after chromatography, recrystallization can be an excellent final step to remove trace impurities. Experiment with different solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane).

  • Acid/Base Extraction: Before chromatography, an aqueous acid/base workup can help remove certain impurities. Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove basic starting materials, while a wash with a dilute base (e.g., sat. NaHCO₃) can remove acidic byproducts. Ensure your target compound is stable under these conditions.

Experimental Protocols

Protocol 1: General Synthesis of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine

This protocol outlines a general two-step, one-pot procedure involving the formation of an acylamidrazone intermediate followed by thermal cyclization.[2][5]

Materials:

  • Piperidine-3-carboxamidrazone

  • Phenylacetic acid

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Amide Coupling (Acylation):

    • To a solution of phenylacetic acid (1.0 equiv.) in anhydrous DMF, add HATU (1.1 equiv.) and DIPEA (2.5 equiv.).

    • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

    • Add a solution of piperidine-3-carboxamidrazone (1.0 equiv.) in DMF to the activated mixture.

    • Stir the reaction at room temperature and monitor the formation of the N-acylamidrazone intermediate by LC-MS (typically 2-4 hours).

  • Cyclization:

    • Once the formation of the intermediate is complete, heat the reaction mixture to 120-140 °C.

    • Monitor the progress of the cyclization by TLC or LC-MS until the intermediate is consumed (typically 6-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% Methanol in Dichloromethane) to yield the pure 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 1,2,4-Triazoles from Amidrazones.
  • Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). Rapid and highly regioselective access to a wide range of 1,3,5-trisubstituted 1,2,4-triazoles. The Journal of Organic Chemistry, 76(4), 1177–1179.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 5-Substituted-1,2,4-Triazoles.
  • Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben,S. T. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry.
  • Li, G., Li, Z., & Chen, L. (2021). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 9, 788223.
  • Chen, Z., Li, H., Dong, W., Miao, M., & Chen, H. (2016).
  • ResearchGate. (n.d.). Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO) 2, Dess–Martin periodinane and Ley's TPAP/NMO.
  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492.
  • Ágai, B., Nádor, A., Proszényák, Á., Tárkányi, G., & Faigl, F. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron Letters, 44(37), 7019-7021.
  • ResearchGate. (n.d.). Synthesis of Substituted 1,2,4-Triazoles and 1,3,4-Thiadiazoles.
  • Mohamed, M. A., et al. (2023). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 13(1), 16349.
  • Chemical Communications (RSC Publishing). (n.d.). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Retrieved from [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]

  • MDPI. (2021). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles.
  • Bhatia, S., et al. (2022). Synthesis, Anticancer, and Molecular Docking Studies of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines. Indian Journal of Heterocyclic Chemistry, 32(2), 209-216.
  • Medical University of Lublin. (2023). Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • Semantic Scholar. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and studies of new 3‐benzyl‐4H‐1,2,4‐triazole‐5‐thiol and thiazolo[3,2‐b][2][3][4]triazole‐5(6H)‐one heterocycles. Retrieved from ResearchGate.

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4-triazole-3-thiol].
  • Gundu, C., et al. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Advances, 10(55), 33333-33351.
  • NextSDS. (n.d.). 3-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.).
  • Google Patents. (n.d.). WO2013042138A2 - Process for the preparation of triazole antifungal drug, its intermediates and polymorphs thereof.

Sources

Optimization

Technical Support Center: Troubleshooting 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine Solubility in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with solubilizing basic nitrogen heterocycles like 3-(4...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with solubilizing basic nitrogen heterocycles like 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine in Dimethyl Sulfoxide (DMSO).

This guide moves beyond generic advice by explaining the causality behind solubility failures and providing self-validating protocols to ensure the integrity of your downstream assays.

Part 1: Physicochemical Profiling

To troubleshoot solubility, we must first understand the molecular forces at play. 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine is a highly functionalized molecule that presents competing solubility demands.

ParameterEstimated ValueMechanistic Impact on Solubility
Molecular Framework Basic Piperidine + TriazoleHigh propensity for intermolecular hydrogen bonding, resulting in a high crystal lattice energy that resists dissolution.
Lipophilicity (LogP) ~2.5 - 3.0The hydrophobic benzyl group makes the compound highly sensitive to water contamination in DMSO, risking rapid precipitation.
Ionization (pKa) ~10.5 (Piperidine NH)Strong base; amenable to protonation via trace acids to chemically disrupt self-association and force solvation.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsDrives self-assembly in non-polar or aprotic environments.
Part 2: Diagnostic Workflow

TroubleshootingWorkflow Start Weigh Compound Add Anhydrous DMSO Vortex Vortex & Sonicate (37°C for 10-15 min) Start->Vortex Check1 Is Solution Clear? Vortex->Check1 Acid Acidic Rescue Add 0.1% TFA / HCl Check1->Acid  No Aqueous Step-Down Dilution into Assay Buffer Check1->Aqueous  Yes Check2 Is Solution Clear? Acid->Check2 Check2->Start  No (Check Purity) Check2->Aqueous  Yes Success Proceed to Assay Aqueous->Success

Workflow for resolving DMSO solubility issues of basic nitrogen heterocycles.

Part 3: Frequently Asked Questions (Mechanistic Q&A)

Q1: Why does 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine resist dissolution in standard DMSO? A: The resistance is primarily driven by crystal packing forces. The molecule possesses a strong hydrogen-bond donor (the secondary amine of the piperidine ring) and multiple hydrogen-bond acceptors (the nitrogens of the triazole ring). In an aprotic solvent like DMSO, these moieties form highly stable intermolecular networks. Furthermore, DMSO is highly hygroscopic. If your solvent has absorbed atmospheric moisture, the water content drastically lowers the solvent's capacity to solvate the lipophilic benzyl domain, forcing the compound out of solution [1].

Q2: How does acoustic cavitation (sonication) help, and what are the thermal limits? A: Sonication induces acoustic cavitation—the continuous formation and rapid collapse of microscopic vacuum bubbles in the solvent. This process generates localized high temperatures and pressure gradients that physically shear the crystalline lattice without degrading the bulk compound [1]. We recommend sonicating in a water bath at 37°C for 10–15 minutes. Avoid temperatures exceeding 50°C, as prolonged thermal stress can lead to oxidation or degradation of the heterocyclic rings [2].

Q3: Even with fresh anhydrous DMSO and sonication, the compound remains cloudy. What chemical modifications can I make? A: You can chemically disrupt the intermolecular hydrogen bonding by altering the ionization state of the piperidine ring. Adding a trace amount of a volatile acid, such as 0.1% Trifluoroacetic acid (TFA) or 1M HCl, protonates the basic piperidine nitrogen. This converts the neutral free base into a cationic salt, disrupting the self-association between the piperidine and triazole rings via electrostatic repulsion. This technique is a proven strategy for solubilizing recalcitrant basic nitrogen heterocycles in DMSO [3].

Q4: How do I prevent "precipitation upon dilution" when transferring the DMSO stock into my aqueous assay buffer? A: Precipitation upon dilution occurs when a lipophilic compound experiences a sudden polarity shock, causing localized supersaturation and nucleation. To mitigate this, employ a "step-down" dilution strategy. Instead of spiking a high-concentration DMSO stock directly into a large volume of aqueous buffer, create intermediate dilutions in DMSO so that the final spike volume is larger but less concentrated. Furthermore, ensure rapid, vortex-assisted mixing during the addition to disperse the compound before nucleation can occur [2]. Always maintain a final DMSO concentration below 0.5% to avoid cytotoxicity[4].

Part 4: Self-Validating Experimental Protocol

Protocol: Optimized Solubilization and Aqueous Transfer

Phase 1: Anhydrous Preparation

  • Equilibrate a sealed bottle of sterile-filtered, anhydrous DMSO (<0.1% water) to room temperature before opening to prevent atmospheric condensation.

  • Accurately weigh the required mass of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine into a sterile, low-bind microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve your target stock concentration (e.g., 10 mM).

Phase 2: Mechanical & Thermal Disruption 4. Vortex the tube vigorously for 2 minutes. 5. If particulates remain, place the tube in a water bath sonicator set to 37°C for 10–15 minutes. 6. Validation Check: Hold the tube against a strong, focused light source and invert it slowly. If the solution is optically clear with no light scattering (absence of the Tyndall effect), proceed to Phase 4.

Phase 3: Acidic Rescue (Conditional) 7. If the solution remains turbid due to crystal lattice resistance, add 0.1% (v/v) Trifluoroacetic acid (TFA) directly to the DMSO stock. 8. Vortex for an additional 2 minutes. The protonation of the piperidine ring should rapidly clear the solution. Note: Ensure your downstream assay can tolerate trace acid.

Phase 4: Step-Down Aqueous Dilution 9. Prepare intermediate dilutions in pure DMSO (e.g., dilute the 10 mM stock to 1 mM in DMSO). 10. Pre-warm your target aqueous assay buffer to 37°C to increase thermodynamic solubility limits. 11. While actively vortexing the aqueous buffer, add the intermediate DMSO stock dropwise to achieve the final assay concentration (ensuring final DMSO ≤ 0.5% v/v).

References
  • Source: ziath.
  • Source: benchchem.
  • Title: Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
  • Source: benchchem.
Troubleshooting

Optimizing purification of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine by flash chromatography

Target Molecule: 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with the purification of nitrogen-rich heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with the purification of nitrogen-rich heterocycles. The molecule 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine presents a classic chromatographic challenge: it contains a highly basic secondary piperidine ring (pKa ~10.5) coupled with an amphoteric 1,2,4-triazole moiety.

This guide provides field-proven, mechanistically grounded solutions to eliminate peak tailing, improve recovery, and streamline your workflow.

Troubleshooting Guide & FAQs

Q1: Why does my 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine streak across the TLC plate and tail severely on a standard bare silica column? Causality: Bare silica gel contains surface silanol groups (Si-OH) which act as Brønsted acids (pKa ~4.5–5.0). The secondary amine of your piperidine ring is highly basic. When loaded onto bare silica, an acid-base ion-exchange interaction occurs. The piperidine nitrogen becomes protonated and binds ionically to the deprotonated silanol (silicate) [1]. Because this ionic bond is much stronger than standard dipole-dipole interactions, the compound adsorbs strongly, elutes slowly, and causes severe peak tailing or irreversible binding.

Q2: I must use standard bare silica due to budget constraints. How can I force this compound to elute as a sharp band? Causality & Solution: You must saturate the acidic silanol sites with a volatile "sacrificial" base. Action: Add 1% to 5% Triethylamine (TEA) or concentrated Ammonium Hydroxide (NH₄OH) to your mobile phase (e.g., Dichloromethane/Methanol). The TEA competitively binds to the acidic silanols, masking them from your piperidine derivative. Drawback: You will need to remove the TEA post-purification, often requiring extended high-vacuum exposure or an additional acid-base liquid-liquid extraction [2].

Q3: What is the absolute best stationary phase for this specific molecule to avoid modifiers entirely? Causality & Solution: Amine-functionalized silica (e.g., KP-NH or Amino Flash). In this media, the silica surface is covalently modified with aminopropyl silane groups. This permanently neutralizes the acidic silanols and creates a basic chromatographic environment [1][3]. Because the surface is basic, your piperidine derivative experiences no ionic retention—only standard polarity-based partitioning. You can elute the compound using simple, modifier-free solvent systems like Hexane/Ethyl Acetate, yielding sharp peaks and immediate recovery upon evaporation [3].

Quantitative Data Presentation

To guide your column and solvent selection, the following table summarizes the expected performance metrics across different stationary phases for basic piperidine-triazole derivatives.

Stationary PhaseMobile Phase SystemRequired ModifierPeak ShapePost-Purification ProcessingExpected Recovery
Bare Silica (Si-OH) DCM / MeOHNoneSevere TailingDirect evaporation (if it elutes)< 50%
Bare Silica (Si-OH) DCM / MeOH1-5% TEA or NH₄OHModerate/GoodHigh-vac or aqueous extraction75-85%
Amine-Silica (NH₂) Hexane / EtOAcNone Excellent/Sharp Direct evaporation > 95%
C18 (Reversed Phase) Water / Acetonitrile0.1% Formic AcidGoodLyophilization85-90%
Experimental Protocols
Protocol A: Modifier-Free Purification using Amine-Functionalized Silica (Recommended)

This self-validating protocol ensures high recovery of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine without the need for post-column basic modifier removal.

Step 1: TLC Method Development

  • Obtain an amine-functionalized TLC plate (e.g., NH2-TLC).

  • Spot the crude mixture.

  • Develop the plate in a modifier-free solvent system, starting with 50:50 Hexane/Ethyl Acetate. Adjust the ratio until the target spot has an Rf value of ~0.25–0.30.

Step 2: Column Equilibration

  • Select an amine-functionalized flash cartridge sized appropriately for your crude mass (typically a 1:50 sample-to-silica ratio).

  • Equilibrate the column with 3 column volumes (CV) of the initial mobile phase (e.g., 80:20 Hexane/EtOAc).

Step 3: Sample Loading (Dry Loading Preferred)

  • Dissolve the crude 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine in a minimal amount of a volatile solvent (e.g., DCM).

  • Add a small amount of amine-silica to the flask (mass equal to 2x the crude mass).

  • Evaporate to a free-flowing powder and load it into a solid-load cartridge.

Step 4: Elution & Recovery

  • Run a linear gradient from your initial conditions (e.g., 80:20 Hexane/EtOAc) to 100% EtOAc over 10 CVs.

  • Monitor UV absorbance at 254 nm (benzyl ring) and 210 nm.

  • Pool the fractions containing the pure product and concentrate under reduced pressure. No basic modifier removal is necessary.

Protocol B: Reversed-Phase (C18) Purification

Use this protocol if the compound is highly polar, previously isolated as an HCl salt, or if normal-phase separation fails to resolve closely eluting impurities.

Step 1: Mobile Phase Preparation

  • Prepare Solvent A: Ultrapure Water with 0.1% Formic Acid (protonates the piperidine, ensuring it runs as a highly soluble cation).

  • Prepare Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

Step 2: Equilibration and Loading

  • Equilibrate a C18 flash cartridge with 5 CVs of 95% Solvent A / 5% Solvent B.

  • Dissolve the crude sample in DMSO or a mixture of Water/MeCN and inject it onto the column via liquid injection.

Step 3: Elution

  • Run a gradient from 5% B to 60% B over 12 CVs.

  • The protonated piperidine will elute sharply. Pool the target fractions and lyophilize (freeze-dry) to obtain the formate salt of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine.

Purification Workflow Visualization

G Start Crude 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine Assess Assess Sample State & Matrix Start->Assess NP_Path Normal Phase (NP) Free Base Form Assess->NP_Path Lipophilic enough RP_Path Reversed Phase (RP) Salt Form / Highly Polar Assess->RP_Path Aqueous/Salt form BareSilica Bare Silica (Si-OH) NP_Path->BareSilica Budget constraint AmineSilica Amine-Functionalized Silica (Optimal) NP_Path->AmineSilica Preferred route C18 C18 Silica RP_Path->C18 Tailing Severe Tailing / Adsorption BareSilica->Tailing Acid-Base Interaction Success Pure Target Compound AmineSilica->Success Hexane/EtOAc (No Modifier) Modifier Add 1-5% TEA or NH4OH Tailing->Modifier Mask Silanols Modifier->Success Requires TEA removal RP_Buffer Add 0.1% Formic Acid C18->RP_Buffer Protonate Amine RP_Buffer->Success Lyophilize

Caption: Troubleshooting workflow for the purification of basic piperidine derivatives.

References
  • When should I use an amine-bonded silica for flash chromatography? Biotage Application Notes. Available at:[Link]

  • RediSep Amine Functionalized Column. Teledyne ISCO Application Notes. Available at:[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Application Notes. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Novel Benzyl-Triazole-Piperidine Scaffolds Against Standard Triazole Pharmacophores in Antifungal Drug Discovery

For Immediate Release In the persistent search for more effective and resilient antifungal agents, medicinal chemists are continuously exploring novel molecular scaffolds that can overcome the limitations of existing the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the persistent search for more effective and resilient antifungal agents, medicinal chemists are continuously exploring novel molecular scaffolds that can overcome the limitations of existing therapies. This guide provides a detailed comparative analysis of a promising new chemical entity, represented by the 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine scaffold and its analogs, against established standard triazole pharmacophores such as fluconazole and itraconazole. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antifungal drug discovery.

Introduction: The Enduring Legacy of Triazole Pharmacophores

The 1,2,4-triazole moiety is a cornerstone of modern antifungal therapy.[1][2] Marketed drugs like fluconazole and itraconazole, which feature this heterocyclic core, have been instrumental in treating a wide range of fungal infections.[1][2] Their primary mechanism of action involves the inhibition of a crucial fungal enzyme, cytochrome P450-dependent lanosterol 14α-demethylase (CYP51).[1] This enzyme plays a vital role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] By disrupting ergosterol synthesis, triazole antifungals compromise the integrity of the fungal cell membrane, leading to growth inhibition and cell death.

The enduring success of the triazole pharmacophore is attributed to its favorable physicochemical properties, including its ability to coordinate with the heme iron in the active site of CYP51, its metabolic stability, and its capacity for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles.[1]

The Emergence of Hybrid Scaffolds: The Case of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine Analogs

While standard triazoles have been remarkably successful, the rise of drug-resistant fungal strains necessitates the development of new chemical entities with improved efficacy and broader spectrum of activity.[3] One promising strategy involves the hybridization of the core triazole pharmacophore with other biologically active moieties. The 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine scaffold represents such a hybrid approach, combining the essential triazole ring with a benzylpiperidine unit. This combination is hypothesized to allow for additional interactions within the active site of the target enzyme or to modulate the compound's overall physicochemical properties to enhance its antifungal activity.

To provide a concrete basis for comparison, this guide will focus on a series of structurally related analogs synthesized and evaluated by Xu et al. (2015), which feature a 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-benzylpiperazin-1-yl)-2-propanol scaffold. This scaffold, while differing slightly from the guide's title compound, incorporates the key elements of a triazole, a piperazine (structurally similar to piperidine), and a benzyl group, and has been directly compared to standard triazole drugs.[4]

Comparative Performance Analysis: In Vitro Antifungal Activity

The in vitro antifungal activity of the novel benzyl-triazole-piperazine derivatives was evaluated against a panel of clinically relevant fungal pathogens and compared with the standard triazoles fluconazole, itraconazole, and voriconazole. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, was used as the primary metric for comparison.

CompoundC. albicans (ATCC 10231) MIC (μg/mL)C. neoformans (ATCC 90112) MIC (μg/mL)A. fumigatus (ATCC 90906) MIC (μg/mL)
Novel Analog (1q) [4]0.1250.061
Novel Analog (1r) [4]0.1250.1251
Fluconazole [4]0.54>64
Itraconazole [4]0.1250.251
Voriconazole [4]0.030.060.5
Data extracted from Xu et al. (2015). Novel analogs 1q and 1r are 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-(4-chlorobenzyl)piperazin-1-yl)-2-propanol and 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-(4-fluorobenzyl)piperazin-1-yl)-2-propanol, respectively.

Key Observations:

  • Potency against Candida albicans : The novel analogs 1q and 1r demonstrated potent activity against C. albicans, with MIC values of 0.125 μg/mL. This is comparable to the standard drug itraconazole and more potent than fluconazole (MIC = 0.5 μg/mL). However, voriconazole remained the most potent in this assay (MIC = 0.03 μg/mL).[4]

  • Efficacy against Cryptococcus neoformans : The novel compounds showed excellent activity against C. neoformans, with MICs of 0.06-0.125 μg/mL. This is significantly more potent than fluconazole (MIC = 4 μg/mL) and comparable to or better than itraconazole (MIC = 0.25 μg/mL). Notably, analog 1q matched the potency of voriconazole (MIC = 0.06 μg/mL).[4]

  • Activity against Aspergillus fumigatus : Against the filamentous fungus A. fumigatus, the novel analogs exhibited an MIC of 1 μg/mL, which is equivalent to that of itraconazole but less potent than voriconazole (MIC = 0.5 μg/mL). Importantly, fluconazole is largely ineffective against this pathogen (MIC >64 μg/mL).[4]

Mechanistic Insights and Structure-Activity Relationships (SAR)

The primary mechanism of action for these novel triazole derivatives is presumed to be the same as standard triazoles: the inhibition of fungal CYP51. The structural components of the novel analogs each play a crucial role in their antifungal activity.

SAR cluster_legend Structural Components & Function Triazole 1,2,4-Triazole Ring Core Core Scaffold (Triazole-Propanol) Triazole->Core Heme Iron Coordination (Essential for Activity) Piperazine Piperazine Linker Benzyl Substituted Benzyl Group Piperazine->Benzyl Modulates Lipophilicity & van der Waals Interactions Benzyl->Piperazine Influences Target Binding Core->Piperazine Connects to Side Chain

Caption: Key structural components and their hypothesized roles in antifungal activity.

  • The Triazole Moiety : This is the essential pharmacophore that coordinates with the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity.

  • The Piperazine/Piperidine Linker : This heterocyclic ring serves as a linker between the core triazole-propanol structure and the benzyl side chain. Its conformation and basicity can influence the overall shape of the molecule and its ability to form interactions within the enzyme's binding pocket.

  • The Substituted Benzyl Group : The variations in substituents on the benzyl ring significantly impact the antifungal potency. The presence of electron-withdrawing groups, such as chlorine and fluorine in analogs 1q and 1r , was found to be beneficial for activity.[4] This suggests that these substituents may engage in favorable interactions, such as halogen bonding or hydrophobic interactions, within a specific sub-pocket of the CYP51 active site.

Experimental Protocols

The following is a generalized protocol for the in vitro antifungal susceptibility testing as would be employed in the evaluation of these compounds.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Drug Solutions:

    • Stock solutions of the novel compounds and standard drugs are prepared in 100% dimethyl sulfoxide (DMSO).

    • Serial two-fold dilutions are then performed in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates to achieve a range of final test concentrations.

  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure viability and purity.

    • A suspension of the fungal cells is prepared in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.

    • This suspension is further diluted in RPMI 1640 medium to obtain the final inoculum concentration.

  • Inoculation and Incubation:

    • Each well of the microtiter plates containing the serially diluted compounds is inoculated with the standardized fungal suspension.

    • A growth control (no drug) and a sterility control (no inoculum) are included on each plate.

    • The plates are incubated at 35°C for 24-48 hours for yeasts or longer for filamentous fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% for fungistatic drugs like azoles) compared to the drug-free growth control. This can be assessed visually or by reading the optical density using a microplate reader.

Conclusion and Future Directions

The exploration of hybrid molecules, such as the 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine scaffold and its analogs, represents a viable and promising strategy in the development of next-generation antifungal agents. The comparative data presented herein demonstrates that these novel compounds can exhibit antifungal potency that is comparable or superior to standard triazole drugs like fluconazole and itraconazole against key fungal pathogens.

The enhanced activity, particularly against Cryptococcus neoformans, suggests that the benzyl-piperidine/piperazine side chain can be effectively utilized to optimize interactions within the CYP51 active site. Further structure-activity relationship studies, guided by computational modeling and X-ray crystallography of the compound-enzyme complex, could lead to the design of even more potent and selective inhibitors. The continued investigation of such novel triazole pharmacophores is crucial in the ongoing battle against invasive fungal infections and the growing challenge of antifungal resistance.

References

  • Xu, K., Huang, L., Xu, Z., Wang, Y., Bai, G., Wu, Q., Wang, X., Yu, S., & Jiang, Y. (2015). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Drug Design, Development and Therapy, 9, 1347–1361. [Link]

  • Andes, D., & Dismukes, W. (2002). New-generation triazole antifungal drugs: review of the Phase II and III trials. Future Medicine, 3(1), 19-33. [Link]

  • Venkateswarlu, K., Denning, D. W., Manning, N. J., & Kelly, S. L. (1995). Comparison of D0870, a new triazole antifungal agent, to fluconazole for inhibition of Candida albicans cytochrome P-450 by using in vitro assays. Antimicrobial agents and chemotherapy, 39(12), 2748–2751. [Link]

  • Ghannoum, M. A., & Isham, N. (2014). In Vitro Antifungal Activity of Novel Triazole Efinaconazole and Five Comparators against Dermatophyte Isolates. Antimicrobial Agents and Chemotherapy, 58(7), 3924-3928. [Link]

  • Pai, M. P., & Danziger, L. H. (2000). Novel triazole antifungal agents. Expert opinion on investigational drugs, 9(3), 591–606. [Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine in Human Cell Lines

Abstract The selective interaction of a therapeutic compound with its intended target is a cornerstone of modern drug development. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects and a d...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selective interaction of a therapeutic compound with its intended target is a cornerstone of modern drug development. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects and a diminished therapeutic window. This guide provides a comprehensive framework for assessing the cross-reactivity profile of the novel small molecule, 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine. We present a comparative analysis of leading methodologies for off-target identification, furnish detailed experimental protocols, and discuss the strategic selection of human cell lines to construct a robust and insightful selectivity profile. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing compounds with superior safety and efficacy profiles.

Introduction: The Imperative of Selectivity Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the assurance of its selectivity. While a compound may exhibit high potency for its intended biological target, its interaction with other proteins—a phenomenon known as cross-reactivity or off-target binding—can precipitate adverse drug reactions (ADRs). These unintended interactions are a major cause of clinical trial failures and post-market drug withdrawals. Therefore, a rigorous and early-stage assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design.

This guide focuses on 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine , a heterocyclic compound representative of a chemical space known for a wide array of biological activities.[1][2][3][4][5] The presence of the piperidine and triazole moieties suggests potential interactions with a range of enzymes and receptors.[1][2][3][4][5] Consequently, a thorough cross-reactivity profile is essential to de-risk its development and uncover its full therapeutic potential.

We will explore and compare state-of-the-art techniques for identifying off-target interactions, providing the scientific rationale behind the selection of each method. The objective is to empower research teams to design and execute a comprehensive profiling strategy that yields actionable data for lead optimization and candidate selection.

The Compound of Interest: 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine

While specific data for the titular compound is not extensively available in public literature, its structural motifs provide a basis for postulating potential target classes. The 1,2,4-triazole ring is a key pharmacophore in numerous antifungal agents and other enzyme inhibitors.[2][4] The piperidine scaffold is prevalent in a multitude of CNS-active drugs and other agents targeting G-protein coupled receptors (GPCRs) and various enzymes.[2][5][6] Given this background, a broad-based screening approach is warranted to identify both expected and unexpected interactions.

Hypothetical Primary Target: For the purpose of this guide, we will hypothesize that 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine has been designed as an inhibitor of a specific protein kinase, a common target class for compounds with similar structural features.

A Comparative Analysis of Cross-Reactivity Profiling Methodologies

The modern drug discovery toolkit includes a variety of powerful techniques for assessing compound selectivity.[7] These can be broadly categorized into in-vitro biochemical assays and in-situ cellular assays. Each approach offers distinct advantages and limitations.

Methodology Principle Advantages Limitations Typical Application
Kinome Scanning Competitive binding assay against a large panel of purified kinases.[8][9][10]High-throughput, quantitative (Kd), broad coverage of the kinome.[8][9]Lacks cellular context (e.g., membrane permeability, cofactor availability). Does not assess non-kinase targets.Primary off-target screening for kinase inhibitors.
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.[11][12][13][14]Confirms target engagement in intact cells and tissues.[11][12][13][14] Can be adapted for proteome-wide analysis (TPP).[15]Lower throughput for single targets, requires specific antibodies. Proteome-wide analysis is complex.Target engagement validation, identification of cellular off-targets.
Chemical Proteomics Affinity capture of protein targets from cell lysates using an immobilized compound probe.[7][15]Unbiased identification of binding partners.[15]Requires chemical modification of the compound, which may alter its binding properties.[15]Unbiased off-target discovery.
Phenotypic Screening High-content imaging or other cell-based assays to detect unexpected cellular phenotypes.[16][17][18]Assesses the functional consequences of all target and off-target interactions in a biological context.Deconvolution of the specific off-target responsible for the phenotype can be challenging.Identification of functionally relevant off-target effects.

Rationale for a Multi-Pronged Approach: No single method provides a complete picture of a compound's selectivity. A robust strategy for profiling 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine would involve a tiered approach, starting with a broad in-vitro screen followed by validation and functional characterization in a cellular context.

Experimental Protocols and Study Design

Here we provide detailed protocols for a proposed cross-reactivity profiling workflow for 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine.

Step 1: Broad Kinome Profiling

Objective: To obtain an initial, broad assessment of the compound's selectivity across the human kinome.

Methodology: A competitive binding assay, such as the KINOMEscan™ platform, is recommended.[8][10][19]

Protocol Outline:

  • Compound Preparation: Solubilize 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine in DMSO to a stock concentration of 10 mM.

  • Assay Execution: Submit the compound to a commercial provider (e.g., Eurofins Discovery) for screening against their comprehensive kinome panel (e.g., scanMAX panel with over 480 kinases) at a single concentration (e.g., 1 µM).[10]

  • Data Analysis: The primary output is typically "% Control", where a lower percentage indicates stronger binding. Hits are often defined as kinases with >65% inhibition.

  • Follow-up: For significant hits, perform secondary dose-response assays to determine the dissociation constant (Kd) for each interaction.

Step 2: Cellular Target Engagement and Off-Target Validation using CETSA®

Objective: To validate the primary target engagement and any significant off-target kinase interactions identified in Step 1 within a live-cell context.

Methodology: The Cellular Thermal Shift Assay (CETSA®) directly measures the interaction between a compound and its target in intact cells.[11][12][13][14][20]

Protocol Outline:

  • Cell Line Selection: Choose a human cell line that expresses both the intended kinase target and a key off-target identified in the kinome scan. For example, if the primary target is CDK12 and an off-target is p38α, a cell line such as HEK293 could be suitable.

  • Compound Treatment: Culture the selected cells and treat with either vehicle (e.g., 0.1% DMSO) or varying concentrations of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine for 1-2 hours.[11]

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[11][12]

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles.[11] Centrifuge the lysates to separate the soluble protein fraction from the precipitated aggregates.[11]

  • Protein Detection: Analyze the soluble fractions by Western blotting using specific antibodies for the primary target and the off-target kinase.[11][20]

  • Data Analysis: Quantify the band intensities at each temperature. A ligand-induced shift in the melting curve to a higher temperature indicates target stabilization and therefore, engagement.[11][13] Isothermal dose-response experiments can be performed at a fixed temperature to determine the cellular EC50.[20]

Strategic Selection of a Human Cell Line Panel

Objective: To assess the compound's broader cellular effects and potential liabilities in a diverse set of biological contexts.

The choice of cell lines is critical and should be guided by the compound's intended therapeutic area and potential for common toxicities.[16][17][21][22]

Recommended Starter Panel:

Cell Line Tissue of Origin Rationale for Inclusion
HepG2 Liver CarcinomaStandard model for assessing potential drug-induced liver injury.
HEK293 Embryonic KidneyCommonly used for its high transfectability and well-characterized biology; represents a general, non-cancerous cell type.
A549 Lung CarcinomaA representative cancer cell line if the compound has an oncological indication.[17]
HUVEC Umbilical Vein Endothelial CellsPrimary cell model for assessing cardiovascular effects.
SH-SY5Y NeuroblastomaModel for assessing potential neurotoxicity.

Experimental Readouts: Across this panel, one could perform cell viability assays (e.g., MTS or CellTiter-Glo®) to identify differential cytotoxicity, which may hint at cell-type-specific off-target effects.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Kinome Scan Data for 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine

Target Kinase Gene Symbol % Control @ 1 µM Kd (nM) Classification
Hypothetical Target KIN125Primary Target
Off-Target 1 KIN21580Significant Off-Target
Off-Target 2 KIN340750Moderate Off-Target
Off-Target 3 KIN485>10,000No Significant Binding

Table 2: Hypothetical Cellular EC50 Values from CETSA®

Target Cell Line CETSA EC50 (nM)
KIN1 HEK29325
KIN2 HEK293450

Interpretation: The data above would suggest that while the compound is highly potent against its intended target in a biochemical assay, the selectivity margin over KIN2 is approximately 16-fold. The CETSA data confirms that both targets are engaged in cells, with a similar selectivity window. This information is critical for guiding further medicinal chemistry efforts to improve selectivity.

Visualization of Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological relationships.

G cluster_0 In-Vitro Profiling cluster_1 Cellular Validation cluster_2 Functional Assessment A Compound Synthesis 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine B Broad Kinome Scan (>480 Kinases, 1µM) A->B C Kd Determination for Primary Hits B->C D Cell Line Selection (Target & Off-Target Expression) C->D Identified Hits E Cellular Thermal Shift Assay (CETSA®) D->E F Determine Cellular EC50 E->F H Cytotoxicity Assays (e.g., MTS) F->H Confirmed Cellular Activity G Cell Panel Screening (HepG2, HEK293, etc.) G->H I Phenotypic Analysis H->I J Lead Optimization I->J Guide SAR

Caption: A tiered workflow for cross-reactivity profiling.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine, as outlined in this guide, provides a robust pathway to understanding its selectivity and de-risking its progression as a drug candidate. By integrating broad in-vitro screening with targeted cellular validation and functional assessment, researchers can build a high-confidence profile of a compound's interactions. The data generated from this workflow not only identifies potential liabilities but also provides invaluable insights for the medicinal chemistry team to optimize selectivity and ultimately develop safer, more effective medicines. Future work could involve more unbiased approaches like proteome-wide thermal profiling to uncover non-kinase off-targets, further solidifying the compound's safety profile.

References

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 1-16. Retrieved from [Link]

  • Li, L., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). Retrieved from [Link]

  • Heinrich, L., et al. (2023). Selection of optimal cell lines for high-content phenotypic screening. bioRxiv. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Heinrich, L., et al. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology, 18(4), 739-752. Retrieved from [Link]

  • Reinhard, F. B. M., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(4), 712-725. Retrieved from [Link]

  • Zhang, T., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(5), 525-534. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Retrieved from [Link]

  • Loganathan, C. G., et al. (2022). A Review on 1,2,3 - Triazole & Piperazine Derivatives with Various Biological Activities. Journal of Cardiovascular Disease Research, 13(5), 114-122. Retrieved from [Link]

  • American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Heinrich, L., et al. (2023). Selection of optimal cell lines for high-content phenotypic screening. bioRxiv. Retrieved from [Link]

  • Schmidt, F., et al. (2021). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry, 9. Retrieved from [Link]

  • Srivastava, V., et al. (2020). Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris. Scientific Reports, 10(1), 19488. Retrieved from [Link]

  • Alcolizer Technology. (2025). Understanding Cross-Reactivity. Retrieved from [Link]

  • Pamgene. (n.d.). KinomePro - Functional Kinase Activity Profiling. Retrieved from [Link]

  • Virk, N. A., et al. (2020). Microwave-assisted synthesis of triazole derivatives conjugated with piperidine as new anti-enzymatic agents. RSC Advances, 10(23), 13619-13631. Retrieved from [Link]

  • Gil-Ad, I., & Appell, H. (2019). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Pharmaceutical Design, 25(39), 4153-4161. Retrieved from [Link]

  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. Retrieved from [Link]

  • Sun, N., et al. (2014). Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains. European Journal of Medicinal Chemistry, 85, 493-503. Retrieved from [Link]

  • Moore, C., et al. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. Journal of Analytical Toxicology, 43(2), 81-89. Retrieved from [Link]

  • Norinder, U., & Spjuth, O. (2019). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Chemistry, 7. Retrieved from [Link]

  • Ding, C., et al. (2020). Synthesis and Biological Activity of Aryl Thiazole Piperidine Amide Compounds. Chinese Journal of Organic Chemistry, 40(2), 528-535. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]

  • CD Biosynsis. (n.d.). CRISPR/Cas9 off-target screening services. Retrieved from [Link]

  • Horizon Discovery. (2016, June 8). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]

  • Moore, C., et al. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. Journal of Analytical Toxicology, 43(2), 81-89. Retrieved from [Link]

  • Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology, 3(4), 255-261. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[3-(4-Benzyl-piperidin-1-yl)-2-fluoro-propyl]-5-[11][12][16]triazol-4-yl-1H-indole. PubChem. Retrieved from [Link]

  • Chemspace. (n.d.). (3S)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine-3-carboxylic acid. Retrieved from [Link]

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  • Ohbuchi, M., et al. (2018). Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. ACS Medicinal Chemistry Letters, 9(9), 938-943. Retrieved from [Link]

  • Bhatia, S., et al. (2022). Synthesis, Anticancer, and Molecular Docking Studies of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines. Indian Journal of Heterocyclic Chemistry, 32(2), 209-216. Retrieved from [Link]

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